molecular formula C24H17N5O3 B10872135 2-(phenoxymethyl)-12-(pyridin-3-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

2-(phenoxymethyl)-12-(pyridin-3-yl)-12H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-9-ol

Cat. No.: B10872135
M. Wt: 423.4 g/mol
InChI Key: JKCDVEOJPGTDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(PHENOXYMETHYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 2-(PHENOXYMETHYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides, followed by the reaction of aminoiminopyrimidines with acid chlorides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at positions where the ring structure is activated by electron-withdrawing groups.

Common reagents used in these reactions include acid chlorides, hydrazides, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-(PHENOXYMETHYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other heterocyclic structures such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Compared to these compounds, 2-(PHENOXYMETHYL)-12-(3-PYRIDYL)-12H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-9-OL may offer unique properties such as enhanced stability or specific biological activity

Properties

Molecular Formula

C24H17N5O3

Molecular Weight

423.4 g/mol

IUPAC Name

13-(phenoxymethyl)-9-pyridin-3-yl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6,11,13,16-heptaen-5-ol

InChI

InChI=1S/C24H17N5O3/c30-16-8-9-18-19(11-16)32-24-22(21(18)15-5-4-10-25-12-15)23-27-20(28-29(23)14-26-24)13-31-17-6-2-1-3-7-17/h1-12,14,21,30H,13H2

InChI Key

JKCDVEOJPGTDNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C=C(C=C5)O)C6=CN=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.